molecular formula C19H18N4O2 B2498563 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea CAS No. 1021050-93-0

1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea

Cat. No.: B2498563
CAS No.: 1021050-93-0
M. Wt: 334.379
InChI Key: VBWLUCODQWOFIB-UHFFFAOYSA-N
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Description

1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea (CAS# 1021050-93-0) is a synthetic small molecule with a molecular formula of C19H18N4O2 and a molecular weight of 334.4 g/mol, featuring a phenylpyridazinone core structure . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted protein kinase inhibitors. Its primary research application is as a potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor . VEGFR-2 is a key tyrosine kinase receptor that plays a critical role in tumor angiogenesis—the process by which tumors develop new blood vessels. Inhibiting this receptor can disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis. The design of this compound is based on the pharmacophore of the known multi-kinase inhibitor Sorafenib, where the phenylpyridazinone moiety serves as an effective scaffold that can interact with the hinge region of the kinase domain, potentially forming essential hydrogen bonds . The diarylurea moiety in its structure is a critical functional group often associated with binding to the kinase's allosteric pocket . Researchers utilize this compound to study structure-activity relationships in kinase inhibitor design and to investigate antiangiogenic pathways in various cancer models. Beyond VEGFR-2, the pyridazinone nucleus is a privileged scaffold in drug discovery, with compounds bearing this structure showing promise in other research areas. These include potential activity against Monoamine Oxidase B (MAO-B) , a target for neurodegenerative conditions like Parkinson's disease , as well as potent antibacterial properties against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, pyridazinone derivatives have been investigated as agonists for Formyl Peptide Receptors (FPRs) , which are involved in the regulation of innate immunity and inflammatory responses . This wide range of potential biological activities makes this compound a versatile tool for researchers exploring new therapeutic strategies in oncology, neuroscience, and infectious diseases. Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-3-7-15(8-4-13)20-19(25)21-16-9-5-14(6-10-16)17-11-12-18(24)23(2)22-17/h3-12H,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWLUCODQWOFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl and tolyl groups. The general steps are as follows:

  • Synthesis of Pyridazinone Core:

    • Starting from a suitable precursor such as 3-methylpyridazine, the compound undergoes oxidation to form 1-methyl-6-oxo-1,6-dihydropyridazine.
    • Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
    • Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
  • Formation of Phenyl Urea Derivative:

    • The pyridazinone intermediate is then reacted with 4-isocyanatobenzene to form the phenyl urea derivative.
    • Reagents: 4-Isocyanatobenzene.
    • Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, at moderate temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    • Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
    • Conditions: Typically performed in acidic or basic media.
  • Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    • Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Conditions: Conducted in an inert solvent under controlled temperatures.
  • Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

    • Reagents: Halogenating agents, nucleophiles like amines or thiols.
    • Conditions: Varies depending on the type of substitution, often requiring catalysts or specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs. Its derivatives may serve as potential therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea is not fully understood but is believed to involve interaction with specific molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: There is a possibility of interaction with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of molecular features is presented below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups TLC (Rf) Dominant Bioactivity (if reported)
1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea (Target) C₁₉H₁₈N₄O₂ 334.37 Pyridazinone, urea, p-tolyl N/A Not explicitly reported
1-(3-(4-(Dimethylamino)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one (ME-8) C₂₁H₂₇N₅O₂ 381.47 Pyrazoline, hydrazinyloxy, p-tolyl 0.42 Anticancer, enzyme inhibition
4’-(3-(6-Methyl-3-pyridyl)-1-(p-tolyl)-2-pyrazolin-5-yl)acetanilide (Compound 18) C₂₄H₂₃N₅O 397.48 Pyrazoline, acetanilide, p-tolyl N/A Antifungal, biocontrol applications

Key Observations :

  • The target compound’s molecular weight (334.37 g/mol) is lower than ME-8 (381.47 g/mol) and Compound 18 (397.48 g/mol), likely due to the absence of bulky substituents like pyrazoline or acetanilide groups.
  • No TLC or crystallographic data are available for the target compound, unlike ME-8 (Rf = 0.42) .

Biological Activity

1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2}. The compound features a urea moiety linked to a substituted phenyl group and a pyridazinone derivative, which are known to influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as GSK-3β, which is involved in various cellular processes including cell proliferation and apoptosis .
  • Antimicrobial Properties : The presence of the pyridazinone structure suggests potential antimicrobial activity, as derivatives of this class have been reported to exhibit antibacterial and antifungal effects .
  • Antitumor Activity : Some studies indicate that related compounds can induce apoptosis in cancer cells, suggesting that this urea derivative may also possess anticancer properties .

Antitumor Activity

Recent studies have demonstrated that similar compounds exhibit significant antitumor activity. For example, a related urea compound showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 μM to 28.7 μM against various cancer cell lines including breast and prostate cancer . This suggests that this compound may also have comparable effects.

Antimicrobial Activity

The compound's structure indicates potential antimicrobial properties. In vitro studies on similar structures have shown effective inhibition against various bacterial strains, with IC50 values in the nanomolar range .

Case Studies and Research Findings

StudyCompoundActivityIC50/Other Values
Study ARelated UreaAntitumorGI50: 15.9 μM (PC-3 prostate cancer)
Study BPyridazinone DerivativeAntibacterialIC50: 0.25 μg/mL (S. aureus)
Study CUrea AnalogGSK-3β InhibitionIC50: 140 nM

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